西菲坦酯

描述

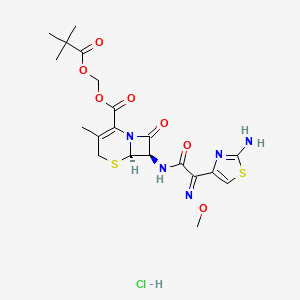

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic . It is used for the treatment of community-acquired respiratory and urinary tract infections . It is effective in the treatment of otitis media, pneumonia, pharyngotonsillitis, and urinary tract infections in children .

Synthesis Analysis

Cefetamet pivoxil is a prodrug of cefetamet and is hydrolyzed to form the active agent, cefetamet . A series of novel prodrugs of cefetamet were prepared using cefetamet pivoxil as a substrate by converting the amino group at the aminothiazole moiety into a series of acyloxymethyl carbamates .

Molecular Structure Analysis

The molecular formula of Cefetamet pivoxil is C20H25N5O7S2 . The average mass is 511.572 Da and the monoisotopic mass is 511.119537 Da .

Chemical Reactions Analysis

A sensitive chemiluminescence method based on enhancing the effect of cefetamet pivoxil on the chemiluminescent reaction between luminol and dissolved oxygen has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of Cefetamet pivoxil are not fully available .

科学研究应用

1. Treatment of Acute Bacterial Rhinosinusitis

- Summary of Application: Cefetamet Pivoxil is used for the treatment of acute bacterial rhinosinusitis. It has been compared with cefdinir in a clinical trial for its efficacy and safety .

- Methods of Application: A prospective, multicenter, randomized double-blind, comparative study was conducted by the Departments of Otorhinolaryngology–Head and Neck Surgery at 17 hospitals or universities in the Republic of Korea from March 2017 to April 2019 . A total of 309 patients were screened and 249 patients participated in the study .

- Results: Treatment with Cefetamet Pivoxil for 2 weeks showed 82.4% clinical cure and improvement rates in patients with acute bacterial rhinosinusitis compared to 84.68% in those taking cefdinir for 2 weeks . The overall adverse reaction rates of both drugs were 10.56% in the Cefetamet Pivoxil group and 15.49% in the cefdinir group, without serious adverse events or drug reactions .

2. Quality Control in Pharmaceutical Industry

- Summary of Application: Cefetamet Pivoxil is an oral third-generation cephalosporin class of antibiotic which is mainly used in the treatment and management of both upper and lower community-acquired respiratory tract infection . Quality control of Cefetamet Pivoxil plays an important role in the pharmaceutical industry .

- Methods of Application: A chromatographic method was developed using HPLC instrument. The separation was based on isocratic reverse phase chromatographic mode using C-18 column as stationary phase and mobile phase composed of acetonitrile: water (80:20 v/v) at ambient temperature using UV detection at 251 nm .

- Results: The method validation report was found to be within the acceptance as per ICH guidelines. Linearity was found between the range of 10 – 50 mg/ml .

3. Treatment of Pharyngotonsillitis

- Summary of Application: Cefetamet Pivoxil has been used in the treatment of group A β-haemolytic streptococcal pharyngotonsillitis .

- Methods of Application: A 7-day course of Cefetamet Pivoxil was compared with a 10-day course of the standard agent, Phenoxymethylpenicillin, in this indication .

- Results: The 7-day course of Cefetamet Pivoxil was found to be as effective as the 10-day course of Phenoxymethylpenicillin .

4. Treatment of Urinary Tract Infections

- Summary of Application: Cefetamet Pivoxil has been used in the treatment of complicated urinary tract infections .

- Methods of Application: Cefetamet Pivoxil was compared with cefadroxil, cefaclor and cefuroxime axetil in the treatment of complicated urinary tract infections .

- Results: Cefetamet Pivoxil showed similar efficacy to cefadroxil, cefaclor and cefuroxime axetil in the treatment of complicated urinary tract infections .

5. Treatment of Otitis Media

- Summary of Application: Cefetamet Pivoxil has been used in the treatment of otitis media .

- Results: Cefetamet Pivoxil was found to be effective in the treatment of otitis media .

6. Treatment of Gonorrhea

安全和危害

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAOHMIKXULDKJ-IZXJIOGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cefyl | |

CAS RN |

111696-23-2 | |

| Record name | Cefetamet pivoxil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 15-8075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

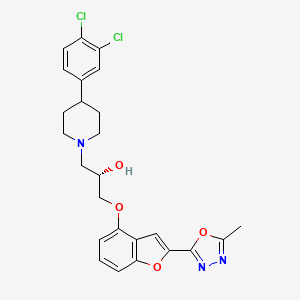

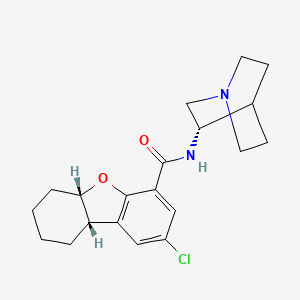

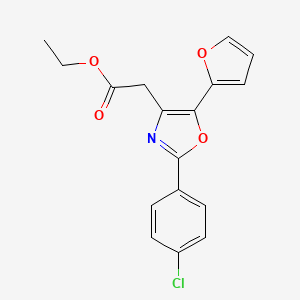

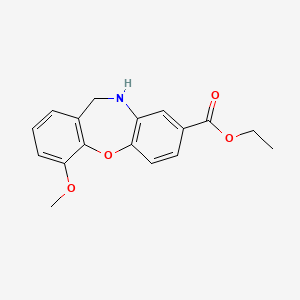

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662752.png)

![N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide](/img/structure/B1662755.png)

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)